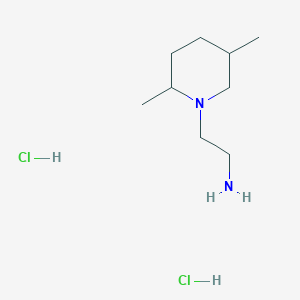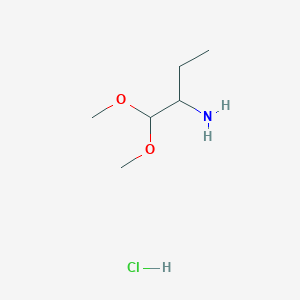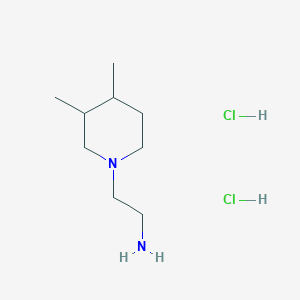![molecular formula C10H7FN2O3S B1447050 3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one CAS No. 1710439-51-2](/img/structure/B1447050.png)
3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Descripción general
Descripción
The compound “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also contains a fluoro-substituted nitrophenyl group .
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives: , which share structural similarities with the compound , have been shown to possess significant antiviral activities . For instance, certain indole-based compounds have demonstrated inhibitory effects against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.
Anticancer Research
The structural motif of indole is also present in compounds that have shown promising anticancer activities . Some derivatives have been identified with potent activity against specific cancer cell lines . By studying the biochemical interactions of “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” with cancerous cells, researchers can explore new therapeutic avenues for cancer treatment.
Biochemical Studies
In biochemistry, the compound’s ability to interact with biological macromolecules could be pivotal. For example, it could serve as an inhibitor or activator in enzymatic reactions, affecting processes like iron acquisition in mycobacteria, which is crucial for their survival . Such studies can lead to a better understanding of bacterial metabolism and the development of targeted antibiotics.
Pharmacological Enhancements
The thiazole ring, a component of the compound, is known for its presence in drugs with various pharmacological effects, including neuroprotective and antitumor properties . Research into “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” could yield insights into enhancing the efficacy and reducing the side effects of these drugs.
Materials Science
In materials science, the compound could be investigated for its polymorphic properties, as seen in similar compounds used in pharmaceuticals like olanzapine . Understanding its polymorphism could lead to advancements in the creation of materials with specific crystalline properties, which is essential for drug formulation.
Chemical Engineering Processes
Lastly, in chemical engineering, the compound’s synthesis and reactivity could be studied to optimize production processes. Its potential as an intermediate in synthesizing other valuable chemicals or as a catalyst in chemical reactions could be explored, leading to more efficient and cost-effective industrial practices .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” could potentially interact with multiple targets in the body.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of this compound. Indole derivatives, for example, have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds like indole derivatives have been found to have diverse biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
3-[(5-fluoro-2-nitrophenyl)methyl]-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-8-1-2-9(13(15)16)7(5-8)6-12-3-4-17-10(12)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMPCRURFDHKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CSC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



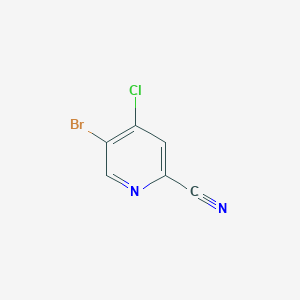
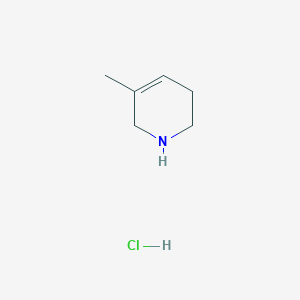
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)

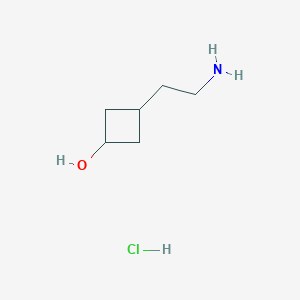

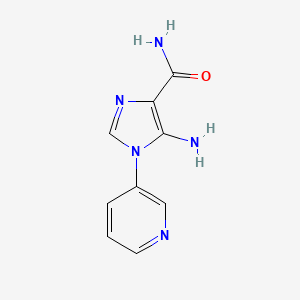
![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
